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molecular formula C6H11NO B042738 5,5-Dimethyl-1-pyrroline N-oxide CAS No. 3317-61-1

5,5-Dimethyl-1-pyrroline N-oxide

Cat. No. B042738
M. Wt: 113.16 g/mol
InChI Key: VCUVETGKTILCLC-UHFFFAOYSA-N
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Patent
US07598400B2

Procedure details

The nitrone 5-carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) was successfully synthesized and characterized. Spin trapping by AMPO of hydroxyl, superoxide, C-centered, sulfite, and tert-butoxyl radicals has been demonstrated for the first time by electron paramagnetic resonance (EPR) spectroscopy. Resulting spin adducts for each of these radicals gave unique spectral profiles. Rate of superoxide radical trapping was obtained by competitive trapping by AMPO versus DEPMPO and gave kAMPO=38 M−1 s−1 (based on kDEPMPO=58 M−1 s−1) comparable to that of EMPO kEMPO=44 M−1 s−1. The half-life of AMPO-O2 adduct is about t1/2˜10 minutes similar to that observed from EMPO but significantly shorter than that of DEPMPO-O2 adduct t1/2˜16 minutes. Theoretical analyses using density functional theory calculations at the B3LYP/6-31=G**/B3LYP6-31G* level were performed on AMPO and its corresponding suproxide product. Calculations predicted the presence of intramolecular H-bonding in both AMPO and its superoxide adduct, and these interactions were further confirmed by an X-ray structure (in the case of AMPO) of a novel and the amido nitrone compound 2-amino-5-carbamoyl-5-methyl-1-pyrroline N-oxide (NH2-AMPO). The thermodynamic quantities for superoxide radical trapping by various nitrones have been found to predict favorable formation of certain isomers. The measured partition coefficient in an n-octanol/buffer system of AMPO gave a comparable value to those of DMPO and DEPMPO. This study demonstrates the suitability of AMPO nitrone as spin trap to study radical production in aqueous systems.
[Compound]
Name
nitrones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AMPO O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DEPMPO O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
superoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amido nitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
superoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CC(N)(CO)CO.O=O.CCO[C:13]([C:15]1([CH3:21])[N+:19]([O-:20])=[CH:18][CH2:17][CH2:16]1)=O.[CH3:22][CH2:23][O:24][P:25]([O:34][CH2:35][CH3:36])([C:27]1([CH3:33])[N+:31]([O-:32])=[CH:30][CH2:29][CH2:28]1)=[O:26].O=O.CC(N)(CO)CO>>[CH3:13][C:15]1([CH3:21])[N+:19]([O-:20])=[CH:18][CH2:17][CH2:16]1.[CH3:22][CH2:23][O:24][P:25]([O:34][CH2:35][CH3:36])([C:27]1([CH3:33])[N+:31]([O-:32])=[CH:30][CH2:29][CH2:28]1)=[O:26] |f:0.1,3.4|

Inputs

Step One
Name
nitrones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
AMPO O2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)N.O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1(CCC=[N+]1[O-])C
Step Four
Name
DEPMPO O2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC.O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)N
Step Six
Name
superoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)N
Step Eight
Name
amido nitrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
superoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2˜10 minutes
CUSTOM
Type
CUSTOM
Details
2˜16 minutes
CUSTOM
Type
CUSTOM
Details
The measured partition coefficient in an n-octanol/buffer system of AMPO

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC=[N+]1[O-])C
Name
Type
product
Smiles
CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07598400B2

Procedure details

The nitrone 5-carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) was successfully synthesized and characterized. Spin trapping by AMPO of hydroxyl, superoxide, C-centered, sulfite, and tert-butoxyl radicals has been demonstrated for the first time by electron paramagnetic resonance (EPR) spectroscopy. Resulting spin adducts for each of these radicals gave unique spectral profiles. Rate of superoxide radical trapping was obtained by competitive trapping by AMPO versus DEPMPO and gave kAMPO=38 M−1 s−1 (based on kDEPMPO=58 M−1 s−1) comparable to that of EMPO kEMPO=44 M−1 s−1. The half-life of AMPO-O2 adduct is about t1/2˜10 minutes similar to that observed from EMPO but significantly shorter than that of DEPMPO-O2 adduct t1/2˜16 minutes. Theoretical analyses using density functional theory calculations at the B3LYP/6-31=G**/B3LYP6-31G* level were performed on AMPO and its corresponding suproxide product. Calculations predicted the presence of intramolecular H-bonding in both AMPO and its superoxide adduct, and these interactions were further confirmed by an X-ray structure (in the case of AMPO) of a novel and the amido nitrone compound 2-amino-5-carbamoyl-5-methyl-1-pyrroline N-oxide (NH2-AMPO). The thermodynamic quantities for superoxide radical trapping by various nitrones have been found to predict favorable formation of certain isomers. The measured partition coefficient in an n-octanol/buffer system of AMPO gave a comparable value to those of DMPO and DEPMPO. This study demonstrates the suitability of AMPO nitrone as spin trap to study radical production in aqueous systems.
[Compound]
Name
nitrones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AMPO O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DEPMPO O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
superoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amido nitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
superoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CC(N)(CO)CO.O=O.CCO[C:13]([C:15]1([CH3:21])[N+:19]([O-:20])=[CH:18][CH2:17][CH2:16]1)=O.[CH3:22][CH2:23][O:24][P:25]([O:34][CH2:35][CH3:36])([C:27]1([CH3:33])[N+:31]([O-:32])=[CH:30][CH2:29][CH2:28]1)=[O:26].O=O.CC(N)(CO)CO>>[CH3:13][C:15]1([CH3:21])[N+:19]([O-:20])=[CH:18][CH2:17][CH2:16]1.[CH3:22][CH2:23][O:24][P:25]([O:34][CH2:35][CH3:36])([C:27]1([CH3:33])[N+:31]([O-:32])=[CH:30][CH2:29][CH2:28]1)=[O:26] |f:0.1,3.4|

Inputs

Step One
Name
nitrones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
AMPO O2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)N.O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1(CCC=[N+]1[O-])C
Step Four
Name
DEPMPO O2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC.O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)N
Step Six
Name
superoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)N
Step Eight
Name
amido nitrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
superoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2˜10 minutes
CUSTOM
Type
CUSTOM
Details
2˜16 minutes
CUSTOM
Type
CUSTOM
Details
The measured partition coefficient in an n-octanol/buffer system of AMPO

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC=[N+]1[O-])C
Name
Type
product
Smiles
CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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